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Compound of Interest

Compound Name: Ethyl 4-tert-butylbenzoylformate

Cat. No.: B1301108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 4-tert-butylbenzoylformate is an organic compound of interest in various chemical

research domains, including synthetic chemistry and drug discovery. A thorough understanding

of its structural and electronic properties is crucial for its application and development.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural

elucidation and characterization of this molecule. This technical guide provides a detailed

overview of the expected spectroscopic data for Ethyl 4-tert-butylbenzoylformate, based on

its chemical structure and data from analogous compounds, due to the limited availability of

direct experimental spectra in public databases. Furthermore, it outlines the standard

experimental protocols for acquiring such data.

Chemical Structure
IUPAC Name: Ethyl 2-(4-tert-butylphenyl)-2-oxoacetate Molecular Formula: C₁₄H₁₈O₃[1]

Molecular Weight: 234.29 g/mol [1] CAS Number: 80120-36-1[1]

Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for Ethyl 4-
tert-butylbenzoylformate. These predictions are based on the analysis of its functional groups
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and comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.90 Doublet (d) 2H
Aromatic protons

(ortho to carbonyl)

~7.50 Doublet (d) 2H
Aromatic protons

(meta to carbonyl)

4.45 Quartet (q) 2H -OCH₂CH₃

1.40 Triplet (t) 3H -OCH₂CH₃

1.35 Singlet (s) 9H -C(CH₃)₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
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Chemical Shift (δ, ppm) Assignment

~190 C=O (ketone)

~165 C=O (ester)

~158 Aromatic C (para to carbonyl)

~131 Aromatic C (ipso to tert-butyl)

~129 Aromatic C-H (ortho to carbonyl)

~126 Aromatic C-H (meta to carbonyl)

~62 -OCH₂CH₃

~35 -C(CH₃)₃

~31 -C(CH₃)₃

~14 -OCH₂CH₃

Table 3: Expected Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹) Intensity

Functional Group
Vibration

~2960 Strong C-H stretch (sp³)

~1735 Strong C=O stretch (ester)

~1690 Strong C=O stretch (ketone)

~1605 Medium C=C stretch (aromatic)

~1270, ~1100 Strong C-O stretch (ester)

Table 4: Expected Major Fragments in Mass
Spectrometry (MS)
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m/z Proposed Fragment Ion

234 [M]⁺ (Molecular ion)

205 [M - C₂H₅]⁺

189 [M - OC₂H₅]⁺

161 [M - COOC₂H₅]⁺

147 [4-tBu-C₆H₄-CO]⁺

57 [C(CH₃)₃]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 4-tert-butylbenzoylformate
in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.
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Process the Free Induction Decay (FID) with an appropriate window function (e.g.,

exponential multiplication) and Fourier transform.

Phase and baseline correct the spectrum.

Integrate the signals and reference the spectrum to the TMS signal.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,

and a larger number of scans compared to ¹H NMR due to the lower natural abundance of

¹³C.

Process the FID similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of the neat liquid sample directly onto the ATR crystal.

Alternatively, if the sample is a solid, press a small amount firmly onto the crystal.

Data Acquisition:

Record a background spectrum of the empty ATR setup.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
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Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

with a direct infusion source.

Procedure (Electron Ionization - EI):

Sample Introduction:

GC-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane

or ethyl acetate). Inject a small volume (e.g., 1 µL) into the GC, where it will be vaporized

and separated before entering the mass spectrometer.

Direct Infusion: Introduce a dilute solution of the sample directly into the ion source.

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70

eV) to induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Ethyl 4-tert-butylbenzoylformate.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic

characteristics of Ethyl 4-tert-butylbenzoylformate. While experimental data for this specific

molecule is not readily available, the predicted NMR, IR, and MS data, in conjunction with the

detailed experimental protocols, offer a solid foundation for researchers and scientists working

with this compound. The provided analytical workflow visualizes the logical progression from

sample to structural elucidation, emphasizing the complementary nature of these powerful

spectroscopic techniques. It is recommended that researchers synthesize or acquire a pure

sample of Ethyl 4-tert-butylbenzoylformate and perform these analyses to obtain definitive

experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1301108?utm_src=pdf-body-img
https://www.benchchem.com/product/b1301108?utm_src=pdf-body
https://www.benchchem.com/product/b1301108?utm_src=pdf-body
https://www.benchchem.com/product/b1301108?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. alfa-chemistry.com [alfa-chemistry.com]

To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 4-tert-
butylbenzoylformate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1301108#spectroscopic-data-nmr-ir-ms-of-ethyl-4-
tert-butylbenzoylformate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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